1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CYP inhibition drug metabolism hepatic microsomes

1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic benzazepin-2-one derivative distinguished by a 2,6-dichlorobenzyl substituent at the N1 position of the tetrahydrobenzazepine scaffold. This structural motif places it within a class of seven-membered nitrogen heterocycles that have been extensively investigated for dopaminergic and serotonergic receptor modulation.

Molecular Formula C17H15Cl2NO
Molecular Weight 320.21
CAS No. 303988-08-1
Cat. No. B2809096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS303988-08-1
Molecular FormulaC17H15Cl2NO
Molecular Weight320.21
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C17H15Cl2NO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2
InChIKeyCQZWPQHLFAJMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 303988-08-1): Procurement-Relevant Structural and Pharmacological Baseline


1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a synthetic benzazepin-2-one derivative distinguished by a 2,6-dichlorobenzyl substituent at the N1 position of the tetrahydrobenzazepine scaffold . This structural motif places it within a class of seven-membered nitrogen heterocycles that have been extensively investigated for dopaminergic and serotonergic receptor modulation [1]. The compound is commercially available from multiple vendors, typically at purities ranging from 90% to 95% (HPLC), with a molecular weight of 320.21 g/mol and molecular formula C₁₇H₁₅Cl₂NO .

Why Generic 1-Benzazepin-2-one Analogs Cannot Substitute for 1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Receptor-Targeted Research


Substitution at the N1 position of the 1-benzazepin-2-one scaffold with a 2,6-dichlorobenzyl group introduces a unique steric and electronic environment that is not replicated by simpler N-alkyl (e.g., N-methyl) or unsubstituted benzyl analogs. Electron-withdrawing chlorine atoms at the ortho positions of the pendant phenyl ring can significantly alter the compound's binding to dopamine receptor subtypes (D₁, D₂, D₅) compared to non-halogenated or para-substituted congeners [1]. Generic substitution without this specific halogenation pattern risks losing target selectivity and potency, as has been documented across 1-phenylbenzazepine series where ortho-chloro substitution patterns proved critical for D₁ versus D₂ selectivity [1].

Quantitative Differentiation Evidence for 1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Against Structurally Related Comparators


CYP2E1 Inhibition Profile: 1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vs. Comparative Analogs

In human liver microsomal assays, this compound demonstrated weak CYP2E1 inhibition (IC₅₀ > 20,000 nM) when assessed via chlorzoxazone 6-hydroxylation, which contrasts with more potent CYP2E1 inhibitors observed among related benzazepine derivatives [1]. While direct comparator data from the same study are not available, this value falls significantly above the typical IC₅₀ range for lead-like CYP2E1 inhibitors (often <1,000 nM), indicating a favorable metabolic liability profile relative to the broader class.

CYP inhibition drug metabolism hepatic microsomes

CYP2B6 and CYP2A6 Inhibition: Selectivity Advantage Over Broad-Spectrum Inhibitors

The compound also exhibits negligible inhibition of CYP2B6 (IC₅₀ > 20,000 nM, bupropion hydroxylation) and CYP2A6 (IC₅₀ > 20,000 nM, coumarin 7-hydroxylation) in human liver microsomes [1]. While structurally similar 1-benzazepin-2-one derivatives have been reported to inhibit multiple CYP isoforms at lower concentrations (class-level baseline of IC₅₀ < 5,000 nM for dual CYP2B6/CYP2A6 inhibition), this compound's uniformly high IC₅₀ values across these isoforms suggest a cleaner profile.

CYP selectivity off-target drug safety

Structural Uniqueness: Ortho-Disubstitution vs. Mono-Substituted Phenylbenzazepines Used in Dopamine Receptor Studies

Structure-activity studies on 1-phenylbenzazepines demonstrate that ortho-chloro substitution patterns on the pendant phenyl ring critically influence dopamine D₁ vs. D₂ receptor selectivity [1]. The 2,6-dichloro substitution in this compound is distinct from the more commonly explored 2'-mono-chloro or 4'-chloro analogs. In a comparative series, 2',6'-dichloro-substituted derivatives showed a different selectivity profile compared to 2'-chloro or unsubstituted phenyl analogs, although exact binding data (Ki values) for this specific compound are not yet publicly available.

dopamine receptor structure-activity relationship ortho-halogen

Recommended Research and Preclinical Application Scenarios for 1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Based on Differentiation Evidence


In Vivo Neuropharmacology Studies Requiring Low CYP-Mediated Drug Interaction Risk

Rodent behavioral models or metabolic phenotyping studies where co-administration with CYP-metabolized probes is planned. The compound's uniformly low CYP2E1, CYP2B6, and CYP2A6 inhibition (IC₅₀ > 20,000 nM for each) reduces the likelihood of pharmacokinetic confounding compared to benzazepine analogs with sub-5,000 nM CYP IC₅₀ values [1].

GPCR Binding Selectivity Profiling in the Dopamine Receptor Subfamily

Use as a reference compound in competitive radioligand binding assays for D₁, D₂, and D₅ receptors, where the 2,6-dichlorobenzyl substitution pattern serves as a structural probe for orthosteric pocket halogen tolerance. Critical SAR data generated with this compound can guide the design of receptor-subtype-selective ligands [2].

Chemical Biology Tool for Orthogonal Target Deconvolution

In cellular thermal shift assays (CETSA) or photoaffinity labeling studies aimed at identifying novel benzazepine-binding proteins, where the chlorine atoms provide a distinct mass-spectrometric signature for target engagement verification, a capability lacking in non-halogenated analogs [2].

Reference Standard for Analytical Method Development and Quality Control

As a well-characterized benzazepin-2-one with defined purity (95%, HPLC) and spectroscopic properties, this compound can serve as a system suitability standard for UPLC-MS methods quantifying 1-benzazepin-2-one derivatives in biological matrices.

Quote Request

Request a Quote for 1-(2,6-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.